7-Bromo-5-methoxy-1,3-benzoxazole
Overview
Description
7-Bromo-5-methoxy-1,3-benzoxazole is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Mechanism of Action
Mode of Action
Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities , which might suggest potential interactions with various biological targets.
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some benzoxazole derivatives have shown antimicrobial activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
7-Bromo-5-methoxy-1,3-benzoxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function. For instance, this compound may inhibit certain oxidases, thereby reducing oxidative stress within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, this compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . By modulating these pathways, this compound can alter the balance of metabolites within cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins may sequester this compound, influencing its localization and bioavailability within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert effects on mitochondrial function and energy metabolism . The precise localization of this compound within cells can significantly impact its biochemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxy-1,3-benzoxazole typically involves the bromination of 5-methoxy-1,3-benzoxazole. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methoxy-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles, depending on the nucleophile used.
Oxidation and Reduction: Products can range from hydroxylated derivatives to fully reduced benzoxazole rings.
Scientific Research Applications
7-Bromo-5-methoxy-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in various biological assays to study enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-methyl-1,3-benzoxazole: Similar in structure but with a methyl group instead of a methoxy group.
5-Bromo-1,3-benzoxazole: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness
7-Bromo-5-methoxy-1,3-benzoxazole is unique due to the presence of both bromine and methoxy groups, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
7-bromo-5-methoxy-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJFRVLTQFYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-57-5 | |
Record name | 937601-57-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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